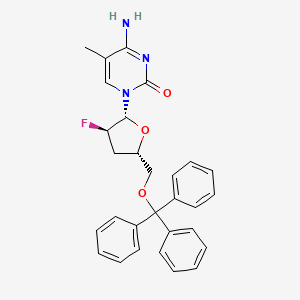
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2-position and a trityl group at the 5-O position of the pentofuranosyl ring. It is a derivative of 5-methylcytosine, a modified form of the DNA base cytosine, which plays a role in gene expression regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the pentofuranosyl ring are protected using trityl chloride in the presence of a base such as pyridine.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The protected and fluorinated sugar is then coupled with 5-methylcytosine using a glycosylation reaction, often facilitated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trityl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in gene expression regulation and epigenetics.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom and trityl group can alter the compound’s interaction with enzymes involved in DNA replication and repair, leading to potential antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dideoxy-2-fluoro-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the trityl group.
1-(2,3-Dideoxy-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the fluorine atom.
5-Methylcytosine: The parent compound without any modifications.
Uniqueness
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is unique due to the presence of both the fluorine atom and the trityl group, which can significantly alter its chemical properties and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
132776-31-9 |
|---|---|
Molekularformel |
C29H28FN3O3 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C29H28FN3O3/c1-20-18-33(28(34)32-26(20)31)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H2,31,32,34)/t24-,25+,27+/m0/s1 |
InChI-Schlüssel |
HOYMCLBCVGEXOY-ZWEKWIFMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















